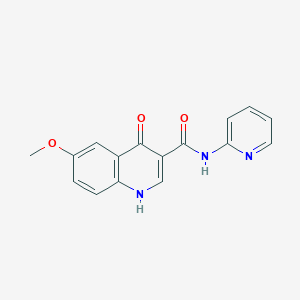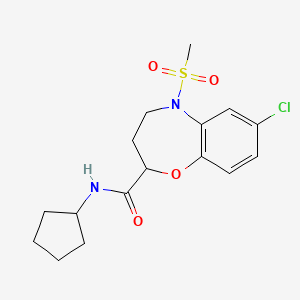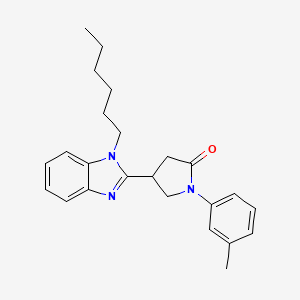![molecular formula C19H16BrNO4 B11044615 2-bromo-N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11044615.png)
2-bromo-N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobenzamide: (C7H6BrNO) is a chemical compound with a molecular weight of 200.033 g/mol. Its IUPAC Standard InChI is InChI=1S/C7H6BrNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) . This compound features a benzamide core with a bromine substituent at the 2-position.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for 2-bromobenzamide. One common method involves the bromination of benzamide using a brominating agent (e.g., N-bromosuccinimide) in an appropriate solvent. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production:
Chemical Reactions Analysis
Reactivity: 2-Bromobenzamide can participate in various chemical reactions:
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions, replacing it with other functional groups.
Reduction Reactions: Reduction of the carbonyl group may yield the corresponding amine.
Oxidation Reactions: Oxidation of the benzyl carbon may lead to carboxylic acid formation.
Bromination: N-bromosuccinimide (NBS) in an inert solvent (e.g., chloroform or dichloromethane).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).
Major Products: The primary product of bromination is 2-bromobenzamide. Reduction yields the corresponding benzylamine, while oxidation leads to benzoic acid.
Scientific Research Applications
2-Bromobenzamide finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Potential pharmaceutical applications, although specific examples are scarce.
Industry: Limited industrial applications, but its reactivity makes it valuable in synthesis.
Mechanism of Action
The exact mechanism of action for 2-bromobenzamide remains an area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 2-bromobenzamide is unique due to its specific substitution pattern, similar compounds include other benzamides and brominated derivatives.
Properties
Molecular Formula |
C19H16BrNO4 |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
2-bromo-N-[7-(cyclopropanecarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide |
InChI |
InChI=1S/C19H16BrNO4/c20-14-4-2-1-3-12(14)19(23)21-15-10-17-16(24-7-8-25-17)9-13(15)18(22)11-5-6-11/h1-4,9-11H,5-8H2,(H,21,23) |
InChI Key |
SWNLMOOXWZHFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4Br)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11044535.png)
![3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044550.png)
![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11044553.png)
![3-(4-Methoxyphenyl)-4a-phenyl-1-thioxo-1,2,4a,5-tetrahydropyrimido[1,6-a]benzimidazole-7,8-dicarbonitrile](/img/structure/B11044561.png)

![(1Z)-N'-{[(6,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B11044565.png)
![3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044570.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044583.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044597.png)
![2-Thiophenecarboxamide, N-[2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl]-](/img/structure/B11044604.png)



![6-(4-Bromophenyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044641.png)
